molecular formula C7H8ClNO2 B8147185 (4-Chloro-6-methoxypyridin-3-yl)methanol

(4-Chloro-6-methoxypyridin-3-yl)methanol

Cat. No.: B8147185
M. Wt: 173.60 g/mol
InChI Key: WZGXYDQBXYGXJM-UHFFFAOYSA-N
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Description

(4-Chloro-6-methoxypyridin-3-yl)methanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 4-position, a methoxy group at the 6-position, and a hydroxymethyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-methoxypyridin-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methoxypyridine with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding methoxy-substituted pyridine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-chloro-6-methoxypyridine-3-carboxylic acid.

    Reduction: Formation of 4-methoxy-6-methoxypyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-6-methoxypyridin-3-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-6-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-6-methoxypyridin-3-yl)methanol: Similar structure with the chloro group at the 2-position.

    (6-Chlorpyridin-3-yl)methanol: Similar structure without the methoxy group.

    4-Chloro-6-methylpyrimidine: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

(4-Chloro-6-methoxypyridin-3-yl)methanol is unique due to the specific positioning of the chloro, methoxy, and hydroxymethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-chloro-6-methoxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGXYDQBXYGXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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